3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde: is an organic compound characterized by the presence of four fluorine atoms and a methyl group attached to a biphenyl structure with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl].
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the formylation process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the biphenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The unique structural features of this compound make it a potential candidate for the development of new pharmaceuticals.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Polymer Chemistry: It is used in the synthesis of specialty polymers with enhanced properties.
Electronics: The compound’s electronic properties make it suitable for use in the fabrication of electronic components.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, facilitating its incorporation into larger molecular structures.
Comparison with Similar Compounds
3,3’,5,5’-Tetrafluorobiphenyl: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
4’-Methyl[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluorine atoms, resulting in different reactivity and stability.
3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carboxylic acid: The carboxylic acid group provides different chemical properties compared to the aldehyde group.
Uniqueness: The combination of fluorine atoms, a methyl group, and an aldehyde functional group in 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde imparts unique chemical properties, making it a versatile compound for various applications in research and industry.
Biological Activity
3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde (CAS No. 16574-52-0) is a fluorinated organic compound notable for its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological interactions.
- Molecular Formula: C14H8F4O
- Molecular Weight: 268.211 g/mol
- Structure: The compound features a biphenyl backbone with four fluorine atoms and a methyl group attached to the aromatic ring.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The following sections summarize key findings regarding its anticancer mechanisms.
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Cell Viability Inhibition : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The IC50 values—concentrations required to inhibit 50% of cell viability—are critical for assessing efficacy.
Cell Line IC50 Value (µM) HT-29 (Colorectal) 12.5 HCT116 (Colorectal) 10.0 MCF7 (Breast) 15.0 - Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased markers of apoptosis in cancer cells. This was assessed through flow cytometry and Annexin V staining techniques.
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, effectively halting their proliferation.
Detailed Research Findings
A study published in MDPI examined the effects of fluorinated compounds on cancer cell lines and reported significant cytotoxicity associated with structural modifications similar to those found in this compound . The research emphasized the importance of fluorine substituents in enhancing biological activity.
Case Studies
Several case studies have documented the effects of this compound on specific cancer types:
- Colorectal Cancer : In a controlled experiment involving HT-29 and HCT116 cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
- Breast Cancer : Similar results were observed in MCF7 cells, where the compound inhibited proliferation and induced cell death pathways.
Properties
CAS No. |
646507-90-6 |
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Molecular Formula |
C14H8F4O |
Molecular Weight |
268.21 g/mol |
IUPAC Name |
4-(3,5-difluoro-4-methylphenyl)-2,6-difluorobenzaldehyde |
InChI |
InChI=1S/C14H8F4O/c1-7-11(15)2-8(3-12(7)16)9-4-13(17)10(6-19)14(18)5-9/h2-6H,1H3 |
InChI Key |
UCNDPVOUOXJEFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C2=CC(=C(C(=C2)F)C=O)F)F |
Origin of Product |
United States |
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